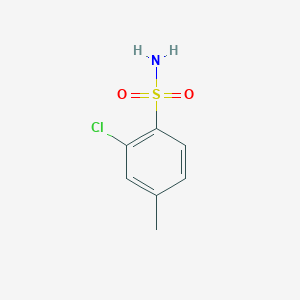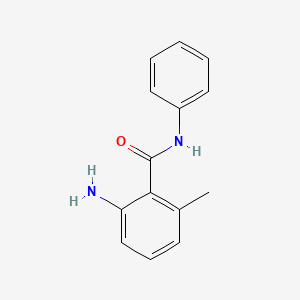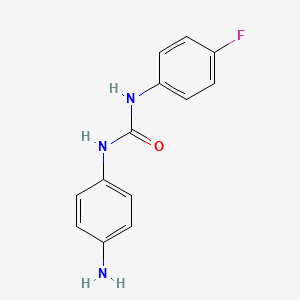
1-(4-Aminophenyl)-3-(4-fluorophenyl)urea
Übersicht
Beschreibung
1-(4-Aminophenyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C13H12FN3O and its molecular weight is 245.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Aminophenyl)-3-(4-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-3-(4-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing and Chemosensors
1-(4-Aminophenyl)-3-(4-fluorophenyl)urea and its derivatives have been explored in the field of chemosensors, particularly for fluorescence sensing. Novel fluorogenic sensors based on urea derivatives demonstrate selectivity for certain ions, leveraging the structure matching between the host and the guest. For instance, these sensors have shown high selectivity for acetate ions, indicating potential applications in environmental and biological sensing (Helal & Kim, 2010).
Molecular Imaging Agents
Urea subunits, such as in 1-(4-Aminophenyl)-3-(4-fluorophenyl)urea, form the core structure of various pharmaceuticals. They have been used in the development of PET biomarkers, particularly as VEGFR-2/PDGFR dual inhibitors for molecular imaging of angiogenic processes. This application is crucial in medical diagnostics and research (Ilovich et al., 2008).
Synthesis and Material Science
This compound and its derivatives have been synthesized for various material science applications. For example, their role in the synthesis of self-healing poly(urea–urethane) elastomers shows promise for advanced material design. Such elastomers can exhibit quantitative healing efficiency at room temperature without external intervention, pointing to potential uses in sustainable and durable material technologies (Rekondo et al., 2014).
Anion Recognition and Coordination Chemistry
These urea derivatives play a significant role in anion recognition and coordination chemistry. They have been utilized in the selective crystallization of certain anions from mixtures, demonstrating their potential in selective chemical separation processes and analytical chemistry applications (Akhuli, Ghosh & Ghosh, 2013).
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,15H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTRMDKMFOBCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(4-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Tert-butylamino)methyl]phenol](/img/structure/B7806860.png)

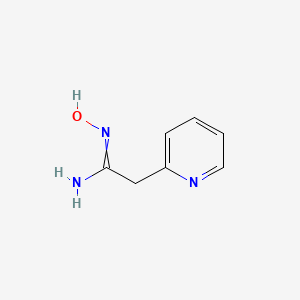
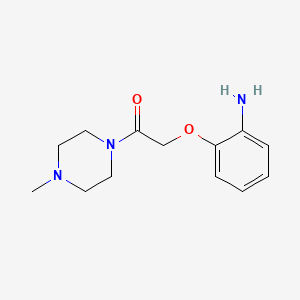
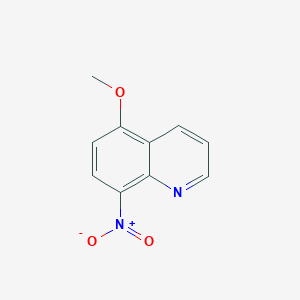



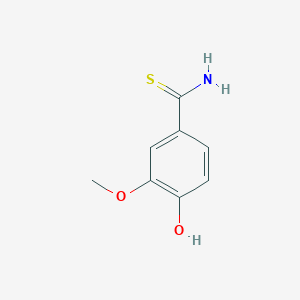
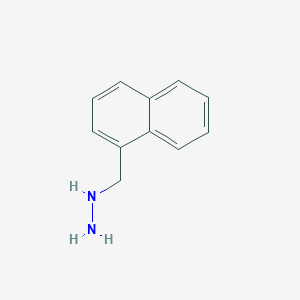
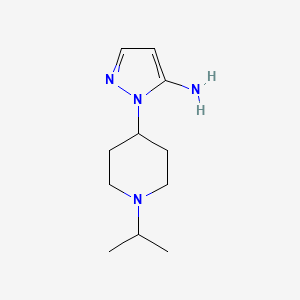
![[3-(1,3-Dihydro-2H-isoindol-2-yl)propyl]amine dihydrochloride](/img/structure/B7806955.png)
